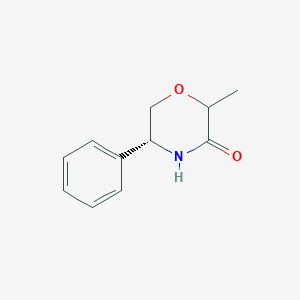
(5R)-2-Methyl-5-phenylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-2-Methyl-5-phenylmorpholin-3-one is a chiral morpholine derivative with a unique structure that includes a phenyl group and a methyl group attached to the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-Methyl-5-phenylmorpholin-3-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method involves the use of 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity . The reaction is usually carried out at room temperature, making it a relatively mild and efficient process.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more robust and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification techniques are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-2-Methyl-5-phenylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(5R)-2-Methyl-5-phenylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5R)-2-Methyl-5-phenylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in copper-catalyzed reactions.
(3R,5R)-3,5-Dihydroxy-7-N-phthaloylimino-tert-butyl heptanonate: Used in the synthesis of hypolipemic medicines.
Uniqueness
(5R)-2-Methyl-5-phenylmorpholin-3-one is unique due to its specific chiral configuration and the presence of both a phenyl and a methyl group on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(5R)-2-methyl-5-phenylmorpholin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-8-11(13)12-10(7-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8?,10-/m0/s1 |
Clé InChI |
DMGWZHKSDAHSJK-HTLJXXAVSA-N |
SMILES isomérique |
CC1C(=O)N[C@@H](CO1)C2=CC=CC=C2 |
SMILES canonique |
CC1C(=O)NC(CO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)
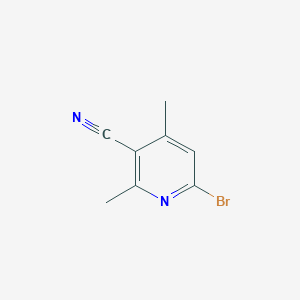

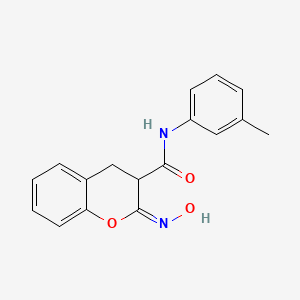
![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)
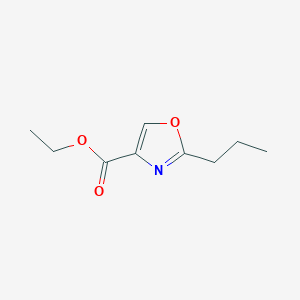

![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
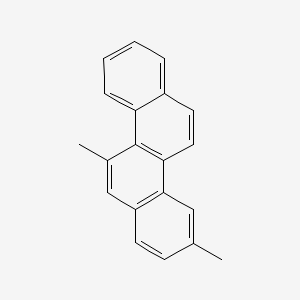

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)

![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
